(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen. The presence of a fluorine atom and the dihydrochloride salt form make this compound particularly interesting for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Spirocyclic Core: This involves the reaction of a suitable ketone with an amine to form the spirocyclic structure.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride: Similar structure but with two fluorine atoms.
1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives: Different heteroatom in the spirocyclic core.
Thiazolopyrimidine and 1,3,4-thiadiazole derivatives: Different ring systems and functional groups.
Uniqueness
(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of a single fluorine atom, which can significantly influence its chemical and biological properties compared to similar compounds .
Eigenschaften
Molekularformel |
C9H19Cl2FN2 |
---|---|
Molekulargewicht |
245.16 g/mol |
IUPAC-Name |
(2R,4S)-2-fluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H17FN2.2ClH/c10-7-5-8(11)9(6-7)1-3-12-4-2-9;;/h7-8,12H,1-6,11H2;2*1H/t7-,8-;;/m0../s1 |
InChI-Schlüssel |
IEKWJNIHKTXQGG-FOMWZSOGSA-N |
Isomerische SMILES |
C1CNCCC12C[C@H](C[C@@H]2N)F.Cl.Cl |
Kanonische SMILES |
C1CNCCC12CC(CC2N)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.